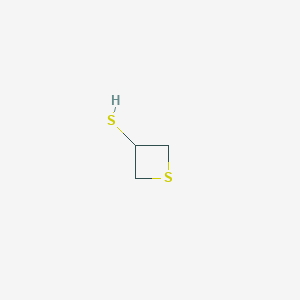

Thietane-3-thiol

Description

General Overview of Thietane (B1214591) Ring Systems in Organic Chemistry

Thietanes are a class of saturated heterocyclic compounds featuring a four-membered ring containing three carbon atoms and one sulfur atom. nih.govbeilstein-journals.org Their structure results in significant ring strain, which influences their reactivity and makes them useful intermediates in organic synthesis for preparing other sulfur-containing compounds. nih.govthieme-connect.de

The synthesis of the thietane backbone can be achieved through various methods. Traditional routes often involve the cyclization of 1,3-difunctionalized alkanes, such as the reaction of 1,3-dihaloalkanes with a sulfide (B99878) source like sodium sulfide. nih.govbeilstein-journals.orgwikipedia.org This method is particularly effective for producing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov Other significant synthetic strategies include photochemical [2+2] cycloadditions (the thia-Paternò–Büchi reaction), ring expansions of three-membered thiirane (B1199164) rings, and intramolecular nucleophilic substitutions. nih.govbeilstein-journals.org

Thietane rings are not merely synthetic curiosities; they are found in a number of biologically active molecules and natural products. nih.govbeilstein-journals.org For instance, thietane derivatives are components of the anal gland secretions of animals like the stoat and ferret. nih.gov Furthermore, the thietane motif is present in molecules developed for pharmaceutical applications, including antiviral and anticancer agents, highlighting the importance of this heterocyclic system in medicinal chemistry. nih.govbeilstein-journals.orgresearchgate.net

Significance of Thiol Functionality in Heterocyclic Chemistry

The thiol group, or sulfhydryl group (-SH), imparts significant chemical reactivity to the molecules in which it is present. In heterocyclic chemistry, the thiol functionality is a key player due to its potent nucleophilicity. libretexts.org Thiols are sulfur analogs of alcohols but are generally more acidic. libretexts.org This allows for the easy formation of thiolate anions (RS⁻), which are excellent nucleophiles and readily participate in substitution reactions to form new carbon-sulfur bonds. libretexts.org

This reactivity is widely exploited in organic synthesis. Thiols can be used as building blocks to construct complex molecular frameworks. libretexts.org For example, they can react with alkyl halides in SN2 displacement reactions to form sulfides (thioethers). libretexts.org One common method for preparing thiols involves using thiourea (B124793) as a nucleophile to react with an alkyl halide, followed by hydrolysis to yield the final thiol product. libretexts.org

Furthermore, the thiol group can undergo oxidation to form a disulfide bond (S-S). libretexts.org This thiol-disulfide interconversion is a crucial process in many biological systems, particularly in defining the three-dimensional structure of proteins through disulfide bridges between cysteine residues. libretexts.org The unique reactivity and versatility of the thiol group make it an indispensable functional group in the design and synthesis of new heterocyclic compounds for various applications.

Role of Thietane-3-thiol (B6149571) as a Fundamental Building Block for Chemical Synthesis

This compound serves as a valuable building block in chemical synthesis, primarily by leveraging the strong nucleophilic character of its thiol group. This allows the thietane ring system to be incorporated into larger, more complex molecules. While direct reactions starting from this compound are a logical application of its properties, a significant body of research demonstrates its value by synthesizing derivatives that contain the 3-sulfanyl-thietane motif.

A prime example of this is the synthesis of 3,3-disubstituted thietane dioxides. acs.org In this research, various thiol nucleophiles are reacted with 3-aryl-thietan-3-ol dioxide precursors. acs.org The reaction proceeds via the formation of a carbocation on the thietane ring, which is then attacked by the thiol. acs.org This methodology provides a direct route to C-S bond formation at the 3-position of the thietane ring, effectively creating a diverse library of this compound derivatives. acs.org

The reaction tolerates a wide range of both aromatic and aliphatic thiols, showcasing the versatility of this synthetic approach. acs.org The resulting 3-sulfanyl thietane dioxide products are stable and represent novel chemical space, making them attractive for applications in drug discovery. acs.orgacs.org The development of such methods underscores the importance of the this compound scaffold as a component for building structurally unique molecules.

The table below details the scope of the thiol alkylation reaction to form various 3-sulfanyl thietane dioxide derivatives, as demonstrated in recent research findings. acs.org

| Entry | Thietanol Dioxide Precursor | Thiol Nucleophile | Product | Yield (%) |

| 1 | 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide | 4-methoxybenzenethiol | 3-(4-methoxyphenyl)-3-((4-methoxyphenyl)thio)thietane 1,1-dioxide | 93 |

| 2 | 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide | 4-(tert-butyl)benzenethiol | 3-((4-(tert-butyl)phenyl)thio)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 91 |

| 3 | 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide | 2-methoxybenzenethiol | 3-((2-methoxyphenyl)thio)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 91 |

| 4 | 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide | Cyclohexanethiol | 3-(cyclohexylthio)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 84 |

| 5 | 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide | 1-dodecanethiol | 3-(dodecylthio)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 79 |

| 6 | 3-(p-tolyl)thietan-3-ol 1,1-dioxide | 4-methoxybenzenethiol | 3-((4-methoxyphenyl)thio)-3-(p-tolyl)thietane 1,1-dioxide | 80 |

| 7 | 3-(p-tolyl)thietan-3-ol 1,1-dioxide | Cyclohexanethiol | 3-(cyclohexylthio)-3-(p-tolyl)thietane 1,1-dioxide | 68 |

Table based on research findings for the calcium-catalyzed alkylation of 3-aryl-thietan-3-ol dioxides with thiol nucleophiles. acs.org

This synthetic strategy highlights the role of the this compound structural unit as a key component in the divergent synthesis of novel four-membered heterocycles, expanding the available chemical space for medicinal chemistry. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C3H6S2 |

|---|---|

Molecular Weight |

106.21 g/mol |

IUPAC Name |

thietane-3-thiol |

InChI |

InChI=1S/C3H6S2/c4-3-1-5-2-3/h3-4H,1-2H2 |

InChI Key |

YBMVZVLECNUPCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Thietane 3 Thiol and Its Functionalized Derivatives

Strategies Involving Cyclic Thioetherification

Cyclic thioetherification represents a fundamental and widely employed strategy for the construction of the thietane (B1214591) ring. nih.govrsc.org These methods typically involve the formation of a carbon-sulfur bond to close the four-membered ring.

Intermolecular Double Nucleophilic Displacements with 1,3-Dihaloalkanes or Analogues

One of the most traditional and direct routes to thietanes involves the reaction of a 1,3-dihaloalkane or its equivalent with a sulfide (B99878) source, such as sodium sulfide. nih.govegyankosh.ac.in This intermolecular double nucleophilic displacement reaction, while being one of the oldest methods, is still in use for the synthesis of various thietane derivatives. nih.gov The general applicability of this method is notable for producing 3-monosubstituted and 3,3-disubstituted thietanes. However, its utility is limited for more sterically hindered thietanes, such as 2,2- or 2,4-disubstituted and polysubstituted derivatives, where elimination reactions can become a competing pathway. nih.gov

The versatility of this approach is demonstrated in the synthesis of various functionalized thietanes. For instance, treatment of 3,5-dichloropentan-2-ol with potassium sulfide yields 1-(thietan-2-yl)ethan-1-ol. nih.gov This strategy has also been successfully applied to the synthesis of complex molecules like thietanose nucleosides, which are sulfur analogues of oxetanocin A. nih.gov The synthesis of a protected thietanose from vitamin C involved the treatment of a 1,3-dimesylate with sodium sulfide. nih.gov Similarly, a thietane-containing spironucleoside was synthesized from a dimesylate derivative by reaction with sodium sulfide. nih.govresearchgate.net

| Starting Material | Reagent | Product | Yield |

| 1,3-dihaloalkanes | Sodium sulfide | Thietane | Variable |

| 3,5-dichloropentan-2-ol | Potassium sulfide | 1-(thietan-2-yl)ethan-1-ol | 65% |

| 1,3-dimesylate of 2,4-di-O-protected 1,2,3,4-butane-tetraol | Sodium sulfide | Protected thietanose | 62% |

| Dimesylate derivative of 5-aldo-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | Sodium sulfide | Spirothietane | - |

Intramolecular Nucleophilic Cyclization Reactions

Intramolecular nucleophilic cyclization is another key strategy for thietane synthesis. nih.govrsc.org This approach involves a molecule containing both a thiol or thiolate nucleophile and a leaving group at a 1,3-position, leading to ring closure. nih.gov This method is often advantageous as it can offer better control over regioselectivity and stereoselectivity.

A common precursor for this type of reaction is a 3-mercaptoalkyl halide or sulfonate. nih.gov For example, the synthesis of thietane-fused β-lactams has been achieved through intramolecular photochemical [2+2] cycloaddition. beilstein-journals.org Another example involves the thio-Mitsunobu reaction to introduce a thioacetate, which, after hydrolysis, undergoes intramolecular nucleophilic substitution of a mesylate to form a thietane ring. nih.gov

The synthesis of thietane-3-ol can be achieved through the intramolecular cyclization of 1-chloro-3-mercaptopropan-2-one in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com Additionally, the reaction of 3,3-bis(chloromethyl)oxetane (B146354) with thiourea (B124793), followed by treatment with a base, yields 3-chloromethyl-3-hydroxymethylthietane through a thiolate intermediate. nih.gov

| Precursor | Conditions | Product |

| 3-Mercaptoalkyl halides/sulfonates | Base | Thietane |

| 1-chloro-3-mercaptopropan-2-one | 1,8-diazabicyclo[5.4.0]undec-7-ene | Thietan-3-ol |

| 3,3-bis(chloromethyl)oxetane | 1. Thiourea, HClO4 2. KOH, ethanol (B145695) | 3-chloromethyl-3-hydroxymethylthietane |

Ring Expansion Protocols from Strained Three-Membered Heterocycles

The ring expansion of strained three-membered heterocycles, such as thiiranes and oxiranes, provides a powerful and versatile route to thietanes. beilstein-journals.orgnih.govbeilstein-journals.org These methods leverage the inherent ring strain of the starting materials to drive the formation of the four-membered thietane ring.

Nucleophilic Ring-Opening and Subsequent Intramolecular Cyclization of Thiiranes

The nucleophilic ring-opening of thiiranes followed by an intramolecular cyclization is a well-established method for synthesizing thietanes. researchgate.netrsc.org This process typically involves the attack of a nucleophile on one of the carbon atoms of the thiirane (B1199164) ring, leading to a transient intermediate that subsequently cyclizes to form the thietane.

A notable example is the reaction of thiiranes with dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and a base. researchgate.netrsc.org The methylide acts as a nucleophile, opening the thiirane ring to form a thiolate that then undergoes intramolecular displacement to yield the thietane. researchgate.netrsc.org This method provides an efficient route for the preparation of various thietanes from readily available thiiranes. researchgate.netrsc.org

Another approach involves the reaction of thiirane-2-methanol derivatives. For instance, a chiral thietane was synthesized from a chiral thiirane-2-methanol under Mitsunobu conditions, where the initial alcohol reacts to form an intermediate that undergoes nucleophilic ring-opening and subsequent intramolecular substitution. beilstein-journals.orgbeilstein-journals.org

| Thiirane Derivative | Reagent/Conditions | Key Intermediate | Product |

| General Thiiranes | Trimethyloxosulfonium iodide, NaH | Thiolate with dimethyloxosulfonium moiety | Thietane |

| Chiral thiirane-2-methanol | 3-Nitrophenol, Mitsunobu conditions | Phosphonium salt intermediate | Chiral thietane |

Electrophilic Ring Expansion Reactions of Thiiranes

Electrophilic ring expansion of thiiranes offers an alternative strategy for thietane synthesis. beilstein-journals.orgbeilstein-journals.org This method involves the reaction of the nucleophilic sulfur atom of the thiirane with an electrophile, leading to a ring-expanded product.

A significant development in this area is the use of rhodium carbenoids, generated from dimethylsulfonium acylmethylides, as electrophiles. acs.orgnih.govacs.org The reaction proceeds through an electrophilic activation of the thiirane by the metallocarbene. This is followed by a nucleophilic ring-opening of the activated thiirane, with dimethyl sulfide acting as a transient nucleophile, and subsequent intramolecular cyclization to afford the functionalized thietane. acs.orgnih.govacs.org This "umpolung" (polarity inversion) of the sulfur ylide to an electrophilic carbenoid is crucial for the success of this transformation. acs.orgnih.govacs.org

| Thiirane | Electrophile Source | Catalyst | Key Feature | Product |

| 2-Alkylthiiranes | Dimethylsulfonium acylmethylides | Rhodium catalyst | Electrophilic activation by metallocarbene | 2-Acyl-4-alkylthietanes |

Nucleophilic Ring-Opening of Oxiranes with Hydrogen Sulfide or Thiolate Equivalents

The reaction of oxiranes with hydrogen sulfide or other sulfur nucleophiles is a valuable method for the synthesis of thietane-3-ols and their derivatives. beilstein-journals.orgbeilstein-journals.org This approach involves the nucleophilic attack of a sulfur species on the oxirane ring, followed by intramolecular cyclization.

A classic example is the reaction of 2-(chloromethyl)oxirane (epichlorohydrin) with hydrogen sulfide in the presence of a base like barium hydroxide (B78521). beilstein-journals.orgthieme-connect.de The hydrogensulfide anion, formed in situ, attacks the less sterically hindered carbon of the oxirane ring. The resulting mercaptoalkanolate undergoes a proton transfer to form a hydroxyalkanethiolate, which then cyclizes via intramolecular nucleophilic displacement to yield thietane-3-ol. beilstein-journals.org

Variations of this method utilize other sulfur nucleophiles. For instance, ammonium (B1175870) monothiocarbamates can be used to react with 2-(1-haloalkyl)oxiranes to produce thietane-3-ols. beilstein-journals.orgbeilstein-journals.org The reaction proceeds through a γ-halo-β-hydroxyalkanethiol intermediate which then cyclizes. beilstein-journals.orgbeilstein-journals.org This strategy has been applied to the synthesis of various thietane-3-ol derivatives with yields ranging from low to good. beilstein-journals.orgbeilstein-journals.org The synthesis of thietane-fused nucleosides has also been achieved starting from methyl 2,3-anhydro-α- and β-D-ribofuranosides through a sequence involving a Mitsunobu reaction with thiolacetic acid, hydrolysis, and subsequent intramolecular nucleophilic ring-opening of the oxirane by the newly formed thiolate. beilstein-journals.orgbeilstein-journals.org

| Oxirane Derivative | Sulfur Source | Base/Conditions | Product |

| 2-(Chloromethyl)oxirane | Hydrogen Sulfide | Barium Hydroxide | Thietane-3-ol |

| 2-(1-Haloalkyl)oxiranes | Ammonium monothiocarbamates | - | Thietane-3-ols |

| Methyl 2,3-anhydro-D-ribofuranosides | Thiolacetic acid (followed by hydrolysis) | Mitsunobu reaction, then base | 3,5-Anhydro-3-thiopentofuranosides |

Photochemical Cycloaddition Approaches to Thietane Scaffolds

Photochemical methods, particularly [2+2] cycloadditions, represent a powerful strategy for the construction of the four-membered thietane ring system. beilstein-journals.orgnih.gov These reactions often proceed under mild conditions and provide access to a diverse range of substituted thietanes that can be precursors to or analogues of thietane-3-thiol (B6149571).

The thia-Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, yielding a thietane. chemistryviews.orgbeilstein-journals.org This reaction is a cornerstone in the synthesis of the thietane core and can be performed in both an intermolecular and intramolecular fashion. beilstein-journals.orgnih.govchim.it

The intermolecular thia-Paternò–Büchi reaction involves the photo-assisted cycloaddition of a thiocarbonyl compound, such as a thioketone or thioamide, with an alkene. beilstein-journals.orgclockss.org The reaction is initiated by the photoexcitation of the thiocarbonyl compound to its triplet excited state, which then reacts with the ground-state alkene. rsc.org The stability of the resulting thietane can be influenced by the substituents; for instance, thietanes derived from thioimides tend to be more stable due to the delocalization of the nitrogen lone pair electrons. clockss.org A notable aspect of this reaction is its potential for diastereoselectivity, often retaining the configuration of the starting alkene in the product. beilstein-journals.org

Recent advancements have focused on overcoming the instability of many thiocarbonyl compounds by generating them in situ. One such approach involves the Norrish type II fragmentation of pyrenacyl sulfides under visible light (405 nm), which produces a thiocarbonyl that immediately undergoes the thia-Paternò–Büchi reaction with an alkene present in the mixture. chemistryviews.org An interesting feature of this domino reaction is that the 1-acetylpyrene (B1266438) generated as a byproduct acts as the photocatalyst for the cycloaddition, leading to moderate to good yields of thietanes. chemistryviews.org

The intramolecular variant of the thia-Paternò–Büchi reaction provides a route to fused and bridged bicyclic thietane systems. beilstein-journals.orgbeilstein-journals.org In this approach, the thiocarbonyl group and the alkene moiety are present within the same molecule. clockss.org Upon irradiation, the molecule undergoes an intramolecular [2+2] cycloaddition to form complex thietane-containing structures, such as thietane-fused β-lactams. rsc.orgbeilstein-journals.org This method has been successfully applied to the synthesis of highly rigid polycyclic systems. beilstein-journals.orgbeilstein-journals.org

Table 1: Examples of Thia-Paternò–Büchi Reactions for Thietane Synthesis

| Thiocarbonyl Compound | Alkene | Reaction Type | Conditions | Product | Yield | Reference |

| Thiobenzophenone | Acrylonitrile | Intermolecular | Irradiation (0.13 M concentration) | 2-cyano-4,4-diphenylthietane | 43% | chim.it |

| Pyrenacyl sulfides | Electron-rich alkenes | Intermolecular (Domino) | 405 nm light, CH₂Cl₂/EtOAc | Functionalized thietanes | Moderate to Good | chemistryviews.org |

| N-(α,β-unsaturated carbonyl)thioamides | (Internal alkene) | Intramolecular | Photolysis | Thietane-fused β-lactams | Good | rsc.org |

| N-vinylthioamides | (Internal thiocarbonyl) | Intramolecular | Photolysis | Tricyclic thietanes | - | beilstein-journals.org |

Generation of the Thietane Core from Thietane-3-one Precursors

Thietane-3-one is a readily available and versatile starting material for the synthesis of 3-substituted thietanes, including thietanols that serve as direct precursors to this compound and its derivatives. acs.org

The addition of organometallic reagents, such as Grignard and organolithium reagents, to the carbonyl group of thietane-3-one is a standard and efficient method for preparing 3-substituted-thietan-3-ols. acs.org The reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a tertiary alcohol.

For example, aryl Grignard reagents like 4-methoxyphenylmagnesium bromide or 3-methoxyphenylmagnesium bromide react with thietane-3-one in a solvent such as tetrahydrofuran (B95107) (THF) to yield the corresponding 3-aryl-thietan-3-ols. acs.org The reaction is typically performed at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature. acs.org Similarly, organolithium reagents can be employed for this transformation. acs.orgresearchgate.net

These resulting thietan-3-ols, particularly their dioxide derivatives, are key intermediates. The hydroxyl group can be further functionalized to install a thiol group, leading to the desired this compound derivatives. acs.org

Table 2: Synthesis of 3-Aryl-thietan-3-ols via Organometallic Addition to Thietane-3-one

| Organometallic Reagent | Solvent | Temperature Conditions | Product | Reference |

| 4-Methoxyphenylmagnesium bromide | THF | -78 °C to 25 °C | 3-(4-Methoxyphenyl)thietan-3-ol | acs.org |

| 3-Methoxyphenylmagnesium bromide | THF | -78 °C to 25 °C | 3-(3-Methoxyphenyl)thietan-3-ol | acs.org |

| 4-Methylphenylmagnesium bromide | THF/Et₂O | -78 °C to 25 °C | 3-(p-Tolyl)thietan-3-ol | acs.org |

Recent research has demonstrated that 3-aryl-thietan-3-ol dioxides, synthesized from thietan-3-one (B1315229), can undergo catalytic dehydrative coupling reactions to form 3,3-disubstituted thietane dioxides. acs.orgacs.org This strategy provides a divergent route to various functionalized thietanes.

A calcium-catalyzed reaction has been developed for the coupling of 3-aryl-thietan-3-ol dioxides with thiol nucleophiles. acs.org This method allows for the direct installation of a sulfanyl (B85325) group at the C3 position. The reaction proceeds smoothly for both aromatic and aliphatic thiols, typically at around 40 °C, to afford 3-aryl-3-sulfanylthietane dioxides. acs.org This catalytic approach represents a significant advancement in creating C-S bonds at the sterically hindered C3 position of the thietane ring.

In addition to Lewis acid catalysis with calcium, Brønsted acids have also been shown to catalyze the functionalization of these thietanol derivatives. acs.orgacs.org While direct application to thiol nucleophiles under Brønsted acid catalysis was noted to be less straightforward in some studies focusing on alcohol nucleophiles, the principle of activating the tertiary alcohol for nucleophilic substitution is well-established. acs.org This opens avenues for various catalytic systems to be employed for the synthesis of this compound analogues. nih.govresearchgate.net

Miscellaneous Synthetic Pathways for this compound Analogues

The formation of the thietane ring via nucleophilic displacement reactions is a classical and reliable method. beilstein-journals.orgnih.gov This can involve either a double displacement on a 1,3-difunctionalized propane (B168953) derivative or an intramolecular cyclization.

A common strategy involves the reaction of a 1,3-dihaloalkane with a sulfide source, such as sodium sulfide. nih.govrsc.org For the synthesis of this compound analogues, a precursor with appropriate functional groups is required. An alternative stepwise approach involves using a nucleophile like thiourea to react with a suitable substrate, such as 3,3-bis(chloromethyl)oxetane. beilstein-journals.orgnih.gov This reaction, followed by hydrolysis and intramolecular cyclization of the resulting thiolate intermediate, can generate a thietane ring with a functional handle at the C3 position, which can subsequently be converted to a thiol. nih.gov

Another powerful method is the intramolecular nucleophilic displacement of a 3-mercaptoalkyl halide or sulfonate. nih.govbeilstein-journals.org This involves a precursor containing both a thiol (or a protected thiol) and a leaving group at a 1,3-distance. Treatment with a base generates a thiolate anion, which then displaces the leaving group to form the four-membered ring. For instance, the reaction of (1-chloromethyl)oxiranes with hydrogen sulfide leads to a hydroxyalkanethiolate intermediate that cyclizes to form thietane-3-ols, which are direct precursors for this compound. beilstein-journals.org

Strategies Involving Thiourea and Related Reagents

The utilization of thiourea and its derivatives represents a versatile and widely adopted strategy for the synthesis of thiols, which can be adapted for the formation of the thietane ring. This approach circumvents some of the challenges associated with using hydrogen sulfide or its salts directly, such as the formation of dialkyl sulfide byproducts. libretexts.orglibretexts.org The methodology typically involves the reaction of a suitable dihaloalkane or a related substrate with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol. In the context of thietane synthesis, this intermediate thiol undergoes an intramolecular cyclization to form the four-membered ring.

A classic example of this strategy is the reaction of 1-bromo-3-chloropropane (B140262) with thiourea in the presence of a base. thieme-connect.de The initial step involves the nucleophilic attack of thiourea on the more reactive alkyl bromide to form an S-alkylisothiouronium salt. Subsequent hydrolysis of this intermediate under basic conditions generates the corresponding thiol, which then undergoes an intramolecular SN2 reaction to displace the chloride and form the thietane ring. libretexts.orglibretexts.orgthieme-connect.de This method has been reported to produce thietane with a yield of 45%. thieme-connect.de

The reaction of epichlorohydrin (B41342) with thiourea in the presence of sodium azide (B81097) is another variation of this strategy. google.com This process leads to the formation of thietan-3-yl-azide, demonstrating the utility of thiourea in facilitating the formation of the thietane ring system in conjunction with other nucleophiles. google.com

Furthermore, thiourea has been employed in the synthesis of functionalized thietanes. For instance, the reaction of 3,3-bis(chloromethyl)oxetane with thiourea in the presence of perchloric acid yields an S-[2-(3-chloro-2-(chloromethyl)-2-hydroxymethyl)propyl]isothiouronium perchlorate (B79767) intermediate. nih.govbeilstein-journals.org Subsequent heating of this intermediate with potassium hydroxide in ethanol leads to the formation of 3-chloromethyl-3-hydroxymethylthietane. nih.govbeilstein-journals.org This demonstrates a stepwise nucleophilic displacement where thiourea acts as the sulfur source for the thietane ring construction. nih.govbeilstein-journals.org

A general procedure for the synthesis of polythiol compounds also utilizes thiourea. In this multi-step process, a polyol compound is first synthesized and then treated with hydrochloric acid and thiourea. The resulting intermediate is hydrolyzed with a basic aqueous solution to yield the final polythiol product. google.com This highlights the broad applicability of thiourea in synthesizing complex sulfur-containing molecules.

Detailed findings from various studies utilizing thiourea for the synthesis of thietane and related compounds are summarized in the table below.

| Starting Material(s) | Reagents | Product | Yield | Reference(s) |

| 1-Bromo-3-chloropropane | Thiourea, NaOH, H₂O | Thietane | 45% | thieme-connect.de |

| 3,3-Bis(chloromethyl)oxetane | Thiourea, HClO₄, KOH, Ethanol | 3-Chloromethyl-3-hydroxymethylthietane | Not specified | nih.govbeilstein-journals.org |

| Epichlorohydrin | Sodium azide, Thiourea or Thiocyanate (B1210189) salt | Thietan-3-yl-azide | Not specified | google.com |

| Polyol compound | Hydrochloric acid, Thiourea, Basic aqueous solution | Polythiol compound | Not specified | google.com |

| Crotonic acid | Thiourea, HCl, NaOH, H₂SO₄ | 3-Mercaptobutanoic acid | Not specified | nih.gov |

Comprehensive Analysis of Chemical Reactivity and Transformative Potential of Thietane 3 Thiol

Ring-Opening Reactions of the Thietane (B1214591) Heterocycle

The thietane ring, a four-membered heterocycle containing one sulfur and three carbon atoms, is characterized by significant ring strain, which makes it susceptible to various ring-opening reactions. solubilityofthings.com This inherent reactivity is a cornerstone of its utility as a synthetic intermediate. beilstein-journals.org

The thietane ring can be opened by the action of strong nucleophiles. wikipedia.org This process typically follows a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the sulfur heteroatom. This attack forces the cleavage of the carbon-sulfur bond, thereby relieving the ring strain.

The regioselectivity of the nucleophilic attack is generally governed by steric hindrance; nucleophiles preferentially attack the less substituted carbon atom of the thietane ring. researchgate.net A variety of nucleophiles can initiate this ring scission, leading to the formation of functionalized propane-thiol derivatives. For instance, the synthesis of thietane-3-ols from chloromethyloxirane involves an intramolecular nucleophilic attack by a newly formed thiolate, demonstrating a similar ring-forming principle that can be reversed under different conditions. nih.gov

Table 1: Examples of Nucleophile-Induced Ring Opening of Thietanes

| Nucleophile | Product Type | Mechanism | Reference |

|---|---|---|---|

| Organolithium Reagents | Functionalized Thiol | SN2 Attack | wikipedia.org |

| Thiolates | Dithioethers | SN2 Attack | researchgate.netnih.gov |

The sulfur atom in the thietane ring possesses lone pairs of electrons, making it a target for electrophilic attack. This interaction activates the ring, facilitating its cleavage by even weak nucleophiles. The reaction often proceeds through a sulfonium (B1226848) ion intermediate, which is highly susceptible to nucleophilic ring-opening.

A notable example of this process is the electrophilic activation of thietanes using arynes. rsc.org This method facilitates a three-component transformation involving the thietane, an aryne precursor, and a nucleophile. The reaction proceeds under mild conditions and accommodates a broad range of nucleophiles, including those centered on carbon, oxygen, sulfur, nitrogen, and fluorine. This versatility allows for the synthesis of a diverse array of structurally complex thioethers in good yields. rsc.org Similarly, electrophilic rhodium carbenoids have been used to induce the ring expansion of the related thiirane (B1199164) rings, a process that involves electrophilic activation of the sulfur atom followed by nucleophilic ring-opening and subsequent cyclization. nih.gov For thietanes, electrophilic ring expansion is considered a significant reaction pathway. researchgate.net

The primary driving force for the ring-opening reactions of thietane and its derivatives is the release of inherent ring strain. nih.gov Four-membered rings deviate significantly from the ideal tetrahedral bond angle of 109.5°, leading to both angle strain and torsional strain. In the case of the thietane ring, this strain energy makes the C-S bonds weaker and more susceptible to cleavage compared to their acyclic counterparts. The ring itself is not planar but puckered, with torsion angles reported around 11-14°. researchgate.net The release of this stored energy provides a potent thermodynamic incentive for reactions that result in ring scission, making thietane-3-thiol (B6149571) a reactive building block in organic synthesis. beilstein-journals.org

Table 2: Comparison of Bond Angles and Strain

| Parameter | Ideal (sp³ Carbon) | Thietane Ring (Approx.) | Implication |

|---|---|---|---|

| C-C-C Bond Angle | 109.5° | ~90° | Significant Angle Strain |

| C-S-C Bond Angle | ~105° (in acyclic thioethers) | ~78° | Significant Angle Strain |

Reactions and Modifications at the Thiol (–SH) Functionality

The thiol group (–SH) of this compound is a reactive functional group that can undergo a variety of chemical transformations independent of the thietane ring's reactivity.

Thiols are generally more acidic than their alcohol analogs. chemistrysteps.com The sulfur atom is larger and more polarizable than oxygen, which allows it to better stabilize the negative charge in its conjugate base, the thiolate anion (RS⁻). chemistrysteps.com The pKa of a typical aliphatic thiol is around 10-11. youtube.com

In a reaction environment, the acidity of the thiol group is crucial. In the presence of a base, this compound can be deprotonated to form the corresponding thietane-3-thiolate. This thiolate anion is a much more powerful nucleophile than the neutral thiol, which significantly enhances its reactivity in subsequent reactions. youtube.comresearchgate.net The extent of thiolate formation is dependent on the pH of the solution and the pKa of the thiol; at a pH equal to the pKa, the concentrations of the thiol and thiolate are equal. researchgate.net

Table 3: pH-Dependent Thiolate Formation (Illustrative for a Thiol with pKa = 10.5)

| pH | Thiol (RSH) % | Thiolate (RS⁻) % | Relative Reactivity as Nucleophile |

|---|---|---|---|

| 8.5 | ~99% | ~1% | Low |

| 9.5 | ~90.9% | ~9.1% | Moderate |

| 10.5 | 50% | 50% | High |

| 11.5 | ~9.1% | ~90.9% | Very High |

The nucleophilic nature of the thiol, and particularly the thiolate, allows for straightforward S-alkylation and S-acylation reactions. chemistrysteps.com

S-Alkylation for Thioether Synthesis: Thietane-3-thiolate readily reacts with alkyl halides or other alkylating agents via an SN2 mechanism to form thioethers. chemistrysteps.comorganic-chemistry.org This reaction involves the nucleophilic attack of the thiolate sulfur on the electrophilic carbon of the alkylating agent, displacing a leaving group and forming a new carbon-sulfur bond. This method is a common and efficient way to synthesize a wide variety of thioethers. mdpi.com

S-Acylation for Thioester Synthesis: Thioesters can be synthesized by the reaction of this compound with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. researchgate.netwarwick.ac.uk This reaction, known as acylation, results in the formation of a thioester linkage (R-S-C(=O)-R'). Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules. researchgate.net

Table 4: Summary of Reactions at the Thiol Group

| Reaction Type | Reactant | Product | General Scheme |

|---|---|---|---|

| S-Alkylation | Alkyl Halide (R'-X) | Thioether | Thietane-S⁻ + R'-X → Thietane-S-R' + X⁻ |

Oxidative Transformations of the Thiol Group to Disulfides and Higher Oxidation States (e.g., Thietane-1,1-dioxides)

The sulfur atoms in this compound exhibit reactivity towards a range of oxidizing agents, leading to the formation of disulfides through thiol group oxidation and sulfones via oxidation of the heterocyclic sulfur atom. The controlled oxidation of thiols is a critical transformation in organic synthesis, and in the case of this compound, this reactivity is complemented by the potential for oxidation at the ring sulfur.

The oxidation of the thiol group in this compound can result in the formation of the corresponding disulfide, bis(thietan-3-yl) disulfide. This transformation is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents. The reaction involves the coupling of two thiol molecules with the concomitant removal of two hydrogen atoms. This oxidative coupling is a key reaction in both chemical and biological systems. For instance, the formation of disulfide bonds from cysteine residues is crucial for protein structuring.

Furthermore, the thietane ring itself is susceptible to oxidation. The sulfide (B99878) moiety within the four-membered ring can be oxidized to a sulfoxide (B87167) and further to a sulfone (thietane-1,1-dioxide). This transformation significantly alters the electronic properties and geometry of the thietane ring, making it more polar and often more crystalline. The oxidation of thietanes to their corresponding dioxides is typically accomplished using strong oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). It has been shown that thietanols can be readily converted to thietane dioxides using mCPBA. This suggests that the sulfur atom in the thietane ring of this compound would also be susceptible to oxidation under similar conditions. The oxidation of the thiol group and the ring sulfur can potentially occur concurrently or sequentially depending on the reaction conditions and the oxidizing agent employed.

| Transformation | Reactant | Product | Oxidizing Agent(s) |

| Disulfide Formation | This compound | Bis(thietan-3-yl) disulfide | Mild oxidants (e.g., I2, H2O2, air) |

| Ring Oxidation | This compound | This compound-1,1-dioxide | Strong oxidants (e.g., mCPBA) |

| Dual Oxidation | This compound | Bis(1,1-dioxidothietan-3-yl) disulfide | Strong oxidants (e.g., mCPBA) |

Derivatization Strategies for this compound in Analytical and Synthetic Applications

The thiol group of this compound is a versatile functional handle for a variety of derivatization reactions. These transformations are valuable for both analytical applications, such as enhancing detection in chromatographic methods, and for synthetic purposes, enabling the construction of more complex molecular architectures.

Alkylation with Specific Derivatizing Agents (e.g., Ethyl Propiolate, Ebselen)

Ethyl Propiolate: Ethyl propiolate is an effective reagent for the derivatization of thiols. The reaction proceeds via a Michael addition of the thiol to the electron-deficient triple bond of the ethyl propiolate. This reaction is often used in analytical chemistry to introduce a chromophore or a mass tag to thiol-containing molecules, facilitating their detection and quantification. nih.govnih.gov For this compound, the reaction would yield ethyl 3-(thietan-3-ylthio)acrylate. This derivatization can be performed under mild conditions and has been successfully applied to the analysis of thiols in complex matrices such as wine. nih.govresearchgate.net

Ebselen (B1671040): Ebselen, an organoselenium compound with glutathione (B108866) peroxidase-like activity, reacts readily with thiols. nih.govnih.gov The mechanism involves the nucleophilic attack of the thiol on the selenium atom of ebselen, leading to the opening of the isoselenazolone ring and the formation of a selenenyl sulfide adduct. nih.govmdpi.com The reaction of this compound with ebselen is expected to proceed in a similar manner, forming an S-(thietan-3-yl)selenenyl sulfide derivative. This reaction is of interest due to the biological activities of ebselen and its derivatives. The rate of this reaction is highly dependent on the nature of the thiol. mdpi.com

| Derivatizing Agent | Thiol Reactant | Expected Product | Reaction Type |

| Ethyl Propiolate | This compound | Ethyl 3-(thietan-3-ylthio)acrylate | Michael Addition |

| Ebselen | This compound | S-(thietan-3-yl)selenenyl sulfide of ebselen | Nucleophilic Attack on Selenium |

Addition Reactions to Unsaturated Substrates

The thiol group of this compound can participate in addition reactions with a variety of unsaturated substrates, most notably through the thiol-ene reaction. The thiol-ene reaction is a powerful and versatile transformation that involves the addition of a thiol across a double bond (an ene). wikipedia.orgvander-lingen.nl This reaction can be initiated by either radicals or a base/nucleophile, and it is considered a "click" chemistry reaction due to its high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.orgrsc.org

In the radical-mediated pathway, a thiyl radical is generated from this compound, which then adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical. wikipedia.org This radical then abstracts a hydrogen atom from another thiol molecule to yield the thioether product and propagate the radical chain. This method is highly effective for the formation of carbon-sulfur bonds and has been widely used in polymer and materials synthesis. rsc.org

The nucleophilic or base-catalyzed Michael addition of this compound to electron-poor alkenes, such as acrylates or maleimides, represents another important class of addition reactions. This process is highly efficient for forming thioether linkages and is often employed in bioconjugation and materials science. The versatility of the thiol-ene reaction makes this compound a valuable building block for creating functionalized materials and complex organic molecules. acsgcipr.org

| Reaction Type | Substrate | Product Type | Key Features |

| Radical Thiol-Ene | Alkene | Thioether | Anti-Markovnikov addition, high efficiency, radical initiator required. |

| Nucleophilic Thiol-Ene (Michael Addition) | Electron-deficient alkene (e.g., acrylate) | Thioether | Base or nucleophile catalyzed, highly selective for activated alkenes. |

Mechanistic Elucidation of Reactions Involving Thietane 3 Thiol

Detailed Reaction Pathway Investigations via Kinetic Studies

Kinetic studies on reactions analogous to those involving Thietane-3-thiol (B6149571) provide insight into the rate-determining steps and the factors that influence reaction speed. For instance, in the hydrodesulfurization of thietanes catalyzed by certain metal clusters, the rate-determining step is proposed to be the nucleophilic attack of the thiol. umich.edu Kinetic investigations into thiol-ene reactions, a fundamental reaction class for organosulfur compounds, show that the rate constants for chain transfer (kCT), which involve hydrogen atom transfer from the thiol, are significantly influenced by the reaction medium. nih.gov

In reactions involving aryl thiols, which have stronger carbon-sulfur bonds than alkyl thiols, the desulfurization rates are not appreciably different, suggesting that C-S bond breaking is not involved in the rate-determining step of those particular catalytic cycles. umich.edu Instead, kinetic data for reactions of thiols with certain molybdenum-sulfido clusters point to an associative mechanism, where the initial binding of the thiol is the critical phase. umich.edu The activation energies for these reactions were found to be near 20 kcal/mol. umich.edu

| Reaction Type | Key Kinetic Parameter | Observation | Source |

|---|---|---|---|

| Thiol-ene Reactions | Chain Transfer Rate Constant (kCT) | Increases in nonpolar solvents. | nih.gov |

| Catalytic Desulfurization | Rate-Determining Step | Identified as the nucleophilic attack of the thiol. | umich.edu |

| Thiol Reaction with Mo-Sulfido Clusters | Activation Energy (Ea) | Approximately 20 kcal/mol, suggesting the upper limit for the C-S bond dissociation energy in the intermediate. | umich.edu |

Characterization of Reactive Intermediates (e.g., Thiolate Intermediates)

The deprotonation of the thiol group in this compound generates a thiolate anion, a potent nucleophile that is a key intermediate in many of its reactions. wikipedia.org The formation of the thietane (B1214591) ring itself often proceeds through an intramolecular SN2 reaction where a thiolate attacks a carbon atom bearing a leaving group. For example, the reaction of chloromethyloxirane with hydrogen sulfide (B99878) proceeds via a hydroxyalkanethiolate intermediate, which cyclizes to give thietane-3-ol. beilstein-journals.org This underscores the role of the thiolate as a precursor to the ring structure. beilstein-journals.orgnih.gov

In addition to thiolates, other reactive intermediates have been proposed in thietane chemistry.

Sulfonium (B1226848) Intermediates : In the copper-catalyzed ring-opening of thiiranes and thietanes, the formation of an alkynyl-episulfonium intermediate is suggested. acs.org In other ring-opening reactions, such as the reaction of thietane with chlorine, a chlorosulfonium intermediate is formed. msu.edu

Diradical Intermediates : Photochemical ring expansion reactions of thietanes are proposed to proceed through a diradical pathway following the homolytic dissociation of a C-S bond in an ylide intermediate. rsc.org

Radical Cations : Under photoinduced electron transfer (PET) conditions, thietane derivatives can form radical cations, which subsequently undergo cycloreversion or rearrangement. conicet.gov.ar

Sulfenic Acids (RSOH) : While challenging to observe directly due to their high reactivity, sulfenic acids are known intermediates in the oxidation of thiols. nih.gov Specialized molecular scaffolds have enabled the direct observation of these species via NMR during the oxidation of sterically hindered thiols. nih.gov

Transition State Analysis for Ring Formation and Cleavage

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in analyzing the transition states (TS) for reactions involving the thietane ring. These analyses provide activation energies and geometries that explain reaction pathways and selectivity.

In the photochemical ring expansion of thietanes to thiolanes, the reaction proceeds via an initial ylide intermediate. rsc.org The subsequent ring expansion can occur through different pathways. A concerted rsc.orgconicet.gov.ar-sigmatropic rearrangement was found to have a high energy barrier (34.0 kcal mol⁻¹), making it unfavorable. rsc.org A pathway involving homolytic C–S bond cleavage to form a diradical intermediate has a much lower activation free energy of only 6.8 kcal mol⁻¹, indicating this is the more likely path. rsc.org

For the photoinduced cycloreversion of thietane radical cations, DFT studies show a stepwise mechanism. conicet.gov.ar The initial C-C bond cleavage leads to a stable intermediate, followed by C-S bond cleavage. The activation energies for the first transition state (C-C cleavage) are very low (0.3 to 1.7 kcal/mol), suggesting this step is facile and irreversible. conicet.gov.ar

The ring strain of thietane (19.6 kcal/mol) is a significant factor in its reactivity, although it alone does not fully account for reaction rates compared to its three-membered analog, thiirane (B1199164) (19.8 kcal/mol). dtic.mil Transition state analysis reveals that bond breaking is often significantly advanced relative to bond making in nucleophilic substitution reactions of these heterocycles. dtic.mil

| Reaction | Pathway | Intermediate | Activation Free Energy (ΔG‡) | Source |

|---|---|---|---|---|

| Photochemical Ring Expansion | Concerted rsc.orgconicet.gov.ar-Sigmatropic Rearrangement | Ylide | 34.0 kcal/mol | rsc.org |

| Homolytic C-S Cleavage | Ylide | 6.8 kcal/mol | rsc.org | |

| Cycloreversion of Radical Cation | C2-C3 Bond Cleavage (TS1) | Radical Cation | 0.3 - 1.7 kcal/mol | conicet.gov.ar |

| C-S Bond Cleavage (TS2) | Ring-Opened Radical Intermediate | ~0 - 4.4 kcal/mol | conicet.gov.ar |

Solvent Effects and Catalysis in this compound Transformations

The choice of solvent and the use of catalysts are critical for controlling the outcome of reactions involving this compound, influencing both reaction rates and selectivity.

Solvent Effects : The polarity of the solvent can have a pronounced impact on reaction kinetics. In thiol-ene reactions, nonpolar solvents tend to increase the chain transfer rate constant (kCT), while propagation reactions are less sensitive to the medium. nih.gov In the synthesis of thietanes from 1,3-disubstituted precursors, solvents like aqueous ethanol (B145695) or dimethylformamide (DMF) can be crucial for success, with the optimal choice depending on the specific substrate. thieme-connect.de The anionic polymerization of the parent thietane ring, initiated by thiolates, has been studied in various solvents, including tetrahydrofuran (B95107) (THF), acetonitrile, and dimethyl sulfoxide (B87167), demonstrating the feasibility of such reactions in different solvent environments. researchgate.net Polar aprotic solvents are known to enhance the nucleophilicity of anions by solvating the cation, leaving the anion relatively bare and more reactive, a principle applicable to the thiolate of this compound. libretexts.org

Catalysis : A range of catalysts are employed to facilitate transformations of the thietane ring and the thiol group.

Acid/Base Catalysis : Ring-opening reactions of four-membered heterocycles are often catalyzed by acids. msu.edu Conversely, base-catalyzed intramolecular cyclization of 3-halo thiols is a common method for forming the thietane ring. msu.edu

Metal Catalysis :

Copper (Cu) : Copper catalysts are used for the ring-opening oxyalkynylation of thietanes with hypervalent iodine reagents. acs.org

Calcium (Ca) : Calcium(II) salts have been shown to catalyze the reaction of 3-aryl-thietan-3-ol dioxides with thiol nucleophiles. acs.orgnih.gov

Molybdenum/Cobalt (Mo/Co) : Bimetallic clusters containing these metals have been investigated for the hydrodesulfurization of thiols and thietanes. umich.edu

Palladium (Pd) : Palladium catalysts are involved in various transformations, including the ring opening of cyclopropyl (B3062369) thioethers to form thiochromenes, where the oxidative addition of Pd(0) to the thioether is a key step. rsc.org

| Transformation | Catalyst/Solvent | Effect | Source |

|---|---|---|---|

| Thiol-ene Reaction | Nonpolar Solvents | Increase in chain transfer rate constant (kCT). | nih.gov |

| Thietane Ring Formation | Dimethylformamide (DMF) | Effective solvent for cyclization using sodium sulfide. | thieme-connect.de |

| Alkylation with Thiols | Calcium(II) triflimide | Catalyzes C-S bond formation on the thietane dioxide ring. | acs.orgnih.gov |

| Ring Opening | Copper(I) | Catalyzes oxyalkynylation of the thietane ring. | acs.org |

| Anionic Polymerization of Thietane | THF, Acetonitrile, DMSO | Solvents supporting thiolate-initiated polymerization. | researchgate.net |

Stereochemical Outcomes and Diastereoselectivity in this compound Reactions

The stereochemistry of reactions involving the thietane ring is a critical aspect, often dictated by the mechanism of the transformation. numberanalytics.com Studies on substituted thietanes provide valuable models for understanding the potential stereochemical outcomes for derivatives like this compound.

A notable study on the photochemical ring expansion of 2-phenyl substituted heterocycles revealed a marked difference between oxetanes and thietanes. rsc.orgrsc.org While the ring expansion of 2-phenyl oxetane (B1205548) was highly diastereoselective (d.r. = 20:1), the analogous reaction with 2-phenyl thietane yielded the product with very little diastereoselectivity (d.r. = 1:1). rsc.org This lack of selectivity in the thietane reaction was rationalized by computational analysis, which showed that the transition states leading to the cis and trans diastereomers are very close in energy. rsc.org In contrast, for the oxetane, significant steric repulsion in the transition state leading to the minor isomer makes it energetically unfavorable. rsc.org

In other reactions, such as the desulfurization of cis- or trans-2,4-diphenylthietane, the process can be stereoselective, with both isomers yielding cis-1,3-diphenylpropene as the sole organic product. umich.edu The formation of the thietane ring itself, for example from trans-substituted epoxides, is expected to proceed stereospecifically to yield trans-substituted thietanes. cdnsciencepub.com The diastereoselectivity of oxidation of 3-substituted thietanes has also been examined, with outcomes favoring the cis-isomer in certain cases. thieme-connect.de

| Reaction | Substrate | Diastereomeric Ratio (d.r.) | Rationale | Source |

|---|---|---|---|---|

| Photochemical Ring Expansion | 2-Phenyl Oxetane | 20 : 1 | Steric repulsion disfavors one transition state. | rsc.org |

| 2-Phenyl Thietane | 1 : 1 | Transition states for both diastereomers are close in energy. | rsc.org | |

| Desulfurization | cis- or trans-2,4-Diphenylthietane | Stereoselective | Both isomers yield the same cis-alkene product. | umich.edu |

Advanced Spectroscopic and Structural Characterization of Thietane 3 Thiol and Its Derivatives

High-Resolution Vibrational Spectroscopy for Conformational Analysis (e.g., Ring-Puckering Modes)

High-resolution vibrational spectroscopy is a powerful tool for investigating the conformational landscape of cyclic molecules like thietane (B1214591). The four-membered thietane ring is not planar and undergoes a characteristic low-frequency, large-amplitude motion known as ring-puckering.

Studies on the parent thietane molecule using vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy have provided detailed insights into its ring-puckering vibrational modes. nih.govresearchgate.net In its neutral ground state (S₀), thietane exhibits a puckered conformation with a calculated interconversion barrier of 274 cm⁻¹ and a ring-puckering angle of 26°. nih.govebi.ac.uk Upon ionization to the cationic ground state (D₀), the molecule becomes more planar, with the barrier to planarity decreasing significantly to 48.0 cm⁻¹ and the puckering angle reducing to 18.2°. nih.govebi.ac.uk This suggests that the removal of an electron alters the ring strain and conformational preferences. researchgate.net

For thietane derivatives, the nature and position of substituents can influence the ring-puckering potential. For instance, in 3-substituted thietane 1-oxides, the conformational equilibrium is affected by the substituent, and theoretical studies have been employed to understand these preferences. researchgate.netacs.org The puckering angle and barrier height are sensitive to these substitutions, which can be probed by high-resolution vibrational techniques.

Table 1: Ring-Puckering Parameters for Thietane

| State | Interconversion Barrier (cm⁻¹) | Ring-Puckering Angle (°) |

| Neutral (S₀) | 274 nih.govebi.ac.uk | 26 nih.govebi.ac.uk |

| Cationic (D₀) | 48.0 nih.govebi.ac.uk | 18.2 nih.govebi.ac.uk |

Multi-Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, etc.) for Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the molecular structure and studying the dynamic processes in thietane-3-thiol (B6149571) and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In ¹H NMR spectra of thietane derivatives, the protons on the four-membered ring typically resonate in the range of δ 2.5–4.0 ppm. vulcanchem.com The exact chemical shift is influenced by the ring strain and the electronegativity of the sulfur atom and other substituents. For instance, in thietan-3-yl thiocyanate (B1210189), the proton at the C3 position, adjacent to the thiocyanate group, is expected to be deshielded and appear around δ 3.8–4.2 ppm. vulcanchem.com

¹³C NMR spectroscopy provides complementary information. masterorganicchemistry.com The carbon atoms of the thietane ring adjacent to the sulfur atom generally appear at δ 30–45 ppm. vulcanchem.com The chemical shifts are sensitive to the substituents on the ring. libretexts.org For example, in thietan-3-yl thiocyanate, the carbon of the thiocyanate group (C≡N) is predicted to resonate around δ 110–120 ppm. vulcanchem.com The use of techniques like proton-decoupled ¹³C NMR simplifies the spectra to single lines for each unique carbon atom, aiding in structural elucidation. masterorganicchemistry.comlibretexts.org

Conformational studies of 3-substituted thietane 1-oxides have also utilized NMR spectroscopy, sometimes in conjunction with lanthanide shift reagents, to investigate the equilibrium between different conformers. acs.org

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for Thietan-3-yl Thiocyanate

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (ring protons) | 2.5–4.0 vulcanchem.com |

| ¹H (C3-H) | 3.8–4.2 vulcanchem.com |

| ¹³C (ring carbons adjacent to S) | 30–45 vulcanchem.com |

| ¹³C (thiocyanate C≡N) | 110–120 vulcanchem.com |

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the precise molecular weight of this compound and its derivatives and for gaining structural insights through fragmentation analysis. pressbooks.pub High-resolution mass analyzers, such as Orbitrap, offer increased sensitivity and resolution for these studies. nih.gov

The molecular weight of this compound (C₃H₆S₂) can be accurately determined. The fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure. libretexts.org For thiols, fragmentation often involves cleavage of bonds adjacent to the sulfur atom. researchgate.net The analysis of these fragmentation patterns helps in identifying the structural motifs present in the molecule. For instance, the fragmentation of tagged cysteine has shown unique patterns resulting from cleavage across the amide bond. researchgate.net

In the context of thietane derivatives, the strained four-membered ring can influence the fragmentation pathways. The presence of different functional groups will lead to characteristic fragment ions, aiding in the structural confirmation of the synthesized compounds.

Infrared Spectroscopy for Vibrational Fingerprint and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and obtain a "vibrational fingerprint" of a molecule. libretexts.org The IR spectrum reveals the characteristic vibrational modes, such as stretching and bending, of the bonds within the molecule. msu.edu

For this compound, specific IR absorption bands can be predicted based on its functional groups. The S-H stretching vibration of the thiol group typically appears as a weak band in the region of 2550-2600 cm⁻¹. mdpi.com The C-S stretching vibrations within the thietane ring are expected in the fingerprint region, with the asymmetric C-S-C stretch appearing around 670 cm⁻¹. vulcanchem.com

In derivatives like thietan-3-yl thiocyanate, a strong and sharp absorption band corresponding to the C≡N stretch of the thiocyanate group would be expected around 2150 cm⁻¹. vulcanchem.com The region below 1500 cm⁻¹ contains a complex pattern of absorptions from various bending and stretching modes, which is unique to the molecule and serves as its fingerprint. msu.edu

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) |

| S-H stretch (thiol) | 2550-2600 mdpi.com |

| C≡N stretch (thiocyanate) | ~2150 vulcanchem.com |

| C-S-C asymmetric stretch (thietane ring) | ~670 vulcanchem.com |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule. mdpi.com This technique also reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions.

For thietane derivatives, X-ray diffraction studies have confirmed the puckered nature of the four-membered ring. acs.org For example, the analysis of 3,3-disubstituted thietane dioxides showed varying degrees of puckering depending on the substituents. acs.org In some cases, intramolecular hydrogen bonding can influence the conformation. The C-S-C bond angle in the thietane ring is typically found to be around 94°, reflecting the strain in the four-membered ring. vulcanchem.com

The crystal packing is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. In the case of this compound, hydrogen bonding involving the thiol group would be expected to play a significant role in the crystal packing.

Electronic Spectroscopy (UV-Vis) for Exploring Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. elte.hu The wavelengths of maximum absorbance (λ_max) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. masterorganicchemistry.com

For saturated heterocycles like this compound, the expected electronic transitions would be of the n → σ* and σ → σ* type. These transitions typically occur at shorter wavelengths, in the vacuum UV region (<200 nm), and are often not observed in standard UV-Vis spectrometers. masterorganicchemistry.com The presence of a thiol group introduces a non-bonding (n) electron pair on the sulfur, which can participate in n → σ* transitions.

The introduction of conjugating groups or certain chromophores can shift the absorption to longer wavelengths, making them accessible to conventional UV-Vis spectroscopy. libretexts.org For instance, the presence of aromatic rings or other unsaturated systems in thietane derivatives would lead to π → π* and potentially n → π* transitions at longer wavelengths. researchgate.net The intensity of these absorptions, given by the molar extinction coefficient (ε), provides information about the probability of the transition. elte.hu

Computational Chemistry and Theoretical Modeling of Thietane 3 Thiol Systems

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of molecules like thietane-3-thiol (B6149571). These methods solve approximations of the Schrödinger equation to determine molecular properties, including geometry, energy, and electron distribution.

DFT methods, with functionals like B3LYP, are widely used for their balance of computational cost and accuracy in describing electron correlation. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the Hartree-Fock approximation, though typically at a greater computational expense. These calculations are crucial for deriving properties such as ring strain energy and analyzing the molecule's conformational preferences.

The four-membered ring of this compound inherently possesses significant ring strain due to the deviation of its bond angles from ideal tetrahedral or trigonal geometries. This strain is a key contributor to its chemical reactivity, particularly in ring-opening reactions. The ring strain energy (RSE) quantifies the excess energy stored in the cyclic molecule compared to a strain-free acyclic analogue.

Table 1: Calculated Ring Strain Energies of Related Heterocycles

| Compound | Ring Strain Energy (kcal/mol) | Computational Method |

|---|---|---|

| Thiirane (B1199164) | 19.8 | MP2(Full)/6-31+G(d) |

| Thietane (B1214591) | 19.6 | MP2(Full)/6-31+G(d) |

| Oxirane | 27.3 | MP2(Full)/6-31+G(d) |

This table presents data for the parent thietane and related compounds to provide context due to the absence of specific data for this compound.

The thietane ring is not planar but exists in a puckered conformation to alleviate some of the angular and torsional strain. This puckering is a dynamic process, and the molecule rapidly interconverts between equivalent puckered forms. The potential energy surface (PES) for this motion describes the energy of the molecule as a function of its ring-puckering coordinates.

For the parent thietane, the planar conformation represents a barrier to inversion between the two puckered minima. The height of this barrier is a critical parameter determined through computational analysis. Theoretical studies on bicyclic systems containing a five-membered ring fused to a three-membered ring have demonstrated the utility of ab initio computations (MP2/cc-pVTZ) in mapping these asymmetric potential functions and identifying energy minima. digitellinc.com For this compound, the thiol substituent at the C3 position breaks the symmetry of the ring, leading to two distinct puckered conformations: one where the thiol group is in an axial-like position and another where it is in an equatorial-like position.

Quantum chemical calculations can determine the relative energies of these conformers and the energy barrier separating them. The puckering motion can be described by a potential energy function of the form V = a(x⁴ − bx²), where x is the ring-puckering coordinate. nih.gov The barrier height and the dihedral angle of the puckered ring are key outputs of these calculations. While specific values for this compound are not documented, analysis of related molecules provides insight into the expected conformational behavior.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface that connects reactants to products, it is possible to identify intermediate species and, crucially, the transition state (TS). The transition state is a first-order saddle point on the PES, and its energy relative to the reactants determines the activation energy of the reaction.

Methods such as synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms are employed to locate transition state geometries. utexas.edu Once a TS is located, its structure provides vital information about the bond-forming and bond-breaking processes occurring during the reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. mdpi.com

For thietane derivatives, a key reaction is the nucleophilic ring-opening, driven by the release of ring strain. acs.org Computational studies on the reaction of thietane with ammonia, for example, have shown that the reaction proceeds via an Sₙ2 mechanism. acs.org The activation barrier for this process can be calculated, providing a quantitative measure of the reaction rate. For this compound, computational studies could explore reactions such as S-alkylation, oxidation of the thiol group, or nucleophilic attack on the ring carbons, providing insights into its reactivity profile.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static molecular structures at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field.

For this compound, MD simulations could be used to explore its conformational dynamics in different solvent environments. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can study how intermolecular interactions, such as hydrogen bonding involving the thiol group, influence the ring-puckering motion and the preference for axial vs. equatorial conformers.

Furthermore, MD simulations can be used to study the solvation structure around the molecule and to calculate thermodynamic properties such as the free energy of solvation. While specific MD studies on this compound are not prevalent, the methodology has been applied to study the behavior of other sulfur-containing molecules in solution, such as sulfur dioxide, revealing insights into their structure and dynamics in the liquid phase.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can be invaluable for identifying and characterizing molecules. The calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. science.govat.ua The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Such calculations can help assign peaks in experimental ¹H and ¹³C NMR spectra and can distinguish between different conformers or isomers. Studies on 3-substituted thietanes have shown that ¹³C chemical shifts of the α- and β-carbons are sensitive to the nature of the substituent and the oxidation state of the sulfur atom. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by performing a frequency calculation on the optimized geometry of the molecule. mdpi.com These calculations yield the vibrational frequencies and their corresponding intensities, which can be compared to experimental spectra. This comparison aids in the assignment of vibrational modes to specific molecular motions, such as S-H stretching, C-S stretching, and ring-puckering vibrations.

Table 2: Illustrative Predicted Spectroscopic Data for a Related Thietane Derivative

| Property | Calculated Value | Method/Basis Set | Notes |

|---|---|---|---|

| ¹³C Chemical Shift (Cα) | (Value) ppm | GIAO-B3LYP/6-311G(d,p) | Hypothetical data for a 3-substituted thietane to illustrate predictive capability. |

| ¹³C Chemical Shift (Cβ) | (Value) ppm | GIAO-B3LYP/6-311G(d,p) | Hypothetical data for a 3-substituted thietane to illustrate predictive capability. |

| IR Freq. (S-H stretch) | ~2550-2600 cm⁻¹ | B3LYP/6-31G(d) | Typical range for thiol S-H stretching vibrations. |

This table provides hypothetical and typical range data to illustrate the types of spectroscopic properties that can be predicted computationally, as specific calculated data for this compound is not available.

Theoretical Basis for Structure-Reactivity Relationships in this compound Chemistry

Theoretical calculations provide a quantitative foundation for understanding structure-reactivity relationships. By systematically modifying the structure of this compound in silico (e.g., by changing substituents or their positions) and calculating properties that correlate with reactivity, it is possible to develop predictive models.

Descriptors derived from quantum chemical calculations, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, are often used to rationalize and predict chemical reactivity. For instance, the energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack, while the shape and energy of the HOMO can provide information about its behavior in reactions with electrophiles.

Applications of Thietane 3 Thiol in Modern Chemical Sciences

Utilization in Polymer Chemistry and Materials Science

The presence of the thiol group allows Thietane-3-thiol (B6149571) to readily engage in "click" chemistry, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. magtech.com.cn This reactivity is particularly exploited in the synthesis and modification of polymers.

Thiol-ene "click" chemistry involves the addition of a thiol group across a carbon-carbon double bond (an "ene"). thieme-connect.de The reaction can be initiated either by radicals (often using light and a photoinitiator) or by a nucleophilic catalyst through a Michael-type addition mechanism. nih.gov These reactions are highly valued in materials science for their rapid rates, compatibility with a wide range of functional groups, and insensitivity to oxygen or water, which simplifies synthesis. thieme-connect.deresearchgate.net

This compound, with its accessible thiol (-SH) group, is an ideal candidate for these reactions. It can be efficiently coupled with various ene-containing molecules, polymers, or surfaces to introduce the thietane (B1214591) moiety. This allows for the precise synthesis of functional polymers and the modification of existing macromolecules. magtech.com.cn The reaction proceeds with high atom economy, generating a stable thioether linkage with few or no byproducts. thieme-connect.de

Table 1: General Scheme of Thiol-Ene "Click" Reaction

| Reactants | Initiation | Product | Mechanism |

| This compound + Alkene (Ene) | Radical (e.g., UV light + photoinitiator) or Nucleophilic (e.g., base catalyst) | Thioether-functionalized thietane | Step-growth addition |

The formation of three-dimensional polymer networks is crucial for creating materials like hydrogels, elastomers, and coatings. Thiol-ene chemistry provides a robust method for creating such cross-linked structures. udel.edumdpi.com The architecture of the resulting network is determined by the functionality (the number of reactive groups per molecule) of the thiol and ene precursors. researchgate.net

To form a chemically cross-linked network, at least one of the monomers must have a functionality greater than two. researchgate.net For example, reacting a tri-functional thiol with a di-functional ene results in a highly interconnected polymer network. udel.edu

As a monofunctional thiol, this compound itself cannot act as a cross-linker. Instead, it serves two important roles in network formation:

Functionalization: It can be used to introduce the reactive thietane ring as a pendant group throughout the polymer network, imparting unique post-functionalization capabilities to the material.

Table 2: Role of Thiol Functionality in Network Formation

| Thiol Monomer | Functionality | Role in Thiol-Ene Polymerization with a Di-ene | Resulting Polymer Structure |

| This compound | 1 | Chain termination / Density control / Functionalization | Linear or lightly branched polymers |

| 2,2′-(Ethylenedioxy)diethanethiol | 2 | Chain extension | Linear polymer chains |

| Trimethylolpropane tris(3-mercaptopropionate) | 3 | Cross-linking | Cross-linked polymer network |

Coordination Chemistry of this compound as a Ligand

This compound possesses two potential coordination sites: the sulfur atom of the thiol group and the sulfur atom within the thietane ring. This dual nature allows it to exhibit rich and varied behavior in coordination chemistry, acting as a versatile ligand for transition metals. osti.gov

Similar to other thiols, the thiol group of this compound is acidic and can be easily deprotonated to form a thiolate anion (RS⁻). wikipedia.org This thiolate acts as a soft Lewis base, readily coordinating to soft Lewis acidic transition metal ions to form stable metal thiolate complexes. wikipedia.org These complexes are central to many areas, from bioinorganic chemistry to materials synthesis. wikipedia.orgchimia.ch The formation of these complexes typically involves the reaction of the thiol with a metal salt, where the thiol displaces other ligands. researchgate.net

Thietane-3-thiolate can bind to a variety of transition metals, such as iron (Fe), copper (Cu), gold (Au), and nickel (Ni), through its sulfur atom, forming a strong metal-sulfur covalent bond. wikipedia.orgnih.govunirioja.es

In addition to the thiolate coordination, the sulfur atom of the thietane ring can also coordinate to metal centers. Unlike the more strained and reactive three-membered thiirane (B1199164) rings, four-membered thietanes are stable enough to serve as effective ligands in polynuclear metal clusters. osti.gov this compound can therefore coordinate to a metal cluster in two distinct modes via its ring sulfur:

Terminal Coordination: The thietane ligand binds to a single metal atom through one of its sulfur lone pairs. osti.gov

Bridging Coordination: The thietane ligand bridges two metal atoms, with each lone pair on the sulfur atom coordinating to a different metal center. osti.govscience.gov

This versatility makes this compound a valuable component in the construction of complex, multi-metallic coordination clusters. gla.ac.uk

A significant feature of thietane's coordination chemistry is the reactivity of the strained four-membered ring after it has been coordinated to a metal center. osti.gov The coordination activates the ring, making it susceptible to transformations that are not readily achievable with the free ligand.

Ring Opening: Coordinated thietane ligands can undergo nucleophilic ring-opening reactions. science.govresearchgate.net For example, in trirhenium carbonyl cluster complexes, a coordinated thietane ligand can be attacked by halide ions (F⁻, Cl⁻, Br⁻, I⁻), leading to the cleavage of a carbon-sulfur bond and the formation of a ring-opened thiolato ligand. science.gov

Cyclooligomerization: Certain metal carbonyl complexes can catalytically induce the ring-opening and subsequent cyclooligomerization of thietane ligands. osti.govresearchgate.net For instance, trirhenium and dirhenium carbonyl complexes have been shown to catalyze the cyclooligomerization of thietane to form polythiaether macrocycles, such as 1,5,9-trithiacyclododecane. acs.orgacs.org This transformation provides a novel route to thiacrown ethers, which are important macrocyclic ligands in their own right. researchgate.net

Applications as Versatile Synthetic Intermediates and Building Blocks

Construction of Complex Sulfur-Containing Heterocyclic Systems

The structure of this compound is predisposed to serve as a scaffold for the synthesis of more elaborate heterocyclic systems. The thietane ring can be retained as a core structural motif or can act as a reactive intermediate that facilitates the formation of larger rings. beilstein-journals.orgnih.gov